molecular formula C10H9FN2OS B6155745 4-(4-fluoro-3-methoxyphenyl)-1,3-thiazol-2-amine CAS No. 187847-98-9

4-(4-fluoro-3-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No. B6155745
CAS RN: 187847-98-9
M. Wt: 224.3
InChI Key:
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Description

The compound “4-(4-fluoro-3-methoxyphenyl)-1,3-thiazol-2-amine” contains several functional groups. The “4-fluoro-3-methoxyphenyl” part suggests a phenyl (benzene) ring substituted with a fluorine atom at the 4th position and a methoxy group (-OCH3) at the 3rd position. The “1,3-thiazol-2-amine” part suggests a thiazole ring (a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms) with an amine group (-NH2) at the 2nd position .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s hard to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The phenyl ring might undergo electrophilic aromatic substitution reactions, while the amine group could participate in reactions with acids, acid chlorides, or isocyanates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s hard to predict its mechanism of action .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard laboratory safety procedures .

Future Directions

The future research directions for this compound would depend on its intended use or biological activity. It could potentially be studied for its reactivity, its potential uses in synthesis, or its biological activity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-fluoro-3-methoxyphenyl)-1,3-thiazol-2-amine involves the reaction of 4-fluoro-3-methoxybenzaldehyde with thiosemicarbazide followed by cyclization to form the thiazole ring.", "Starting Materials": [ "4-fluoro-3-methoxybenzaldehyde", "thiosemicarbazide", "sodium acetate", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 4-fluoro-3-methoxybenzaldehyde (1.0 g, 6.2 mmol) and thiosemicarbazide (0.8 g, 6.2 mmol) in ethanol (20 mL) and add sodium acetate (0.6 g, 7.4 mmol).", "Step 2: Heat the reaction mixture at reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 4: Wash the precipitate with ethanol and dry under vacuum to obtain the thiosemicarbazone intermediate.", "Step 5: Dissolve the thiosemicarbazone intermediate in acetic acid (10 mL) and add sodium acetate (0.6 g, 7.4 mmol).", "Step 6: Heat the reaction mixture at reflux for 4 hours to form the thiazole ring.", "Step 7: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 8: Wash the precipitate with ethanol and dry under vacuum to obtain the final product, 4-(4-fluoro-3-methoxyphenyl)-1,3-thiazol-2-amine." ] }

CAS RN

187847-98-9

Product Name

4-(4-fluoro-3-methoxyphenyl)-1,3-thiazol-2-amine

Molecular Formula

C10H9FN2OS

Molecular Weight

224.3

Purity

95

Origin of Product

United States

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